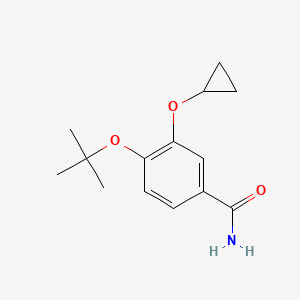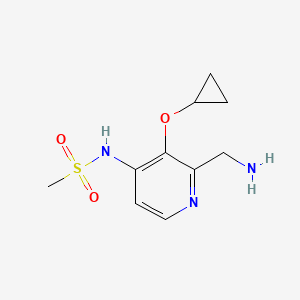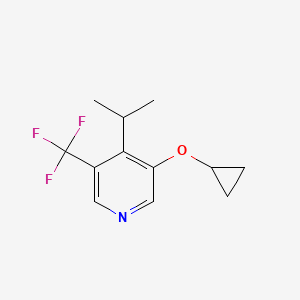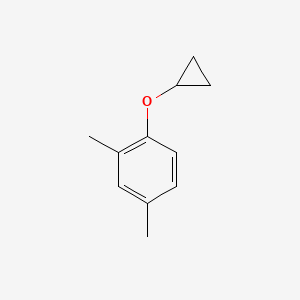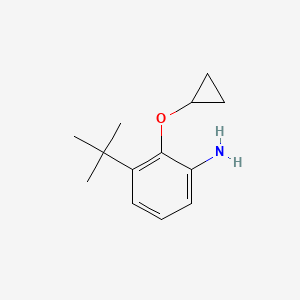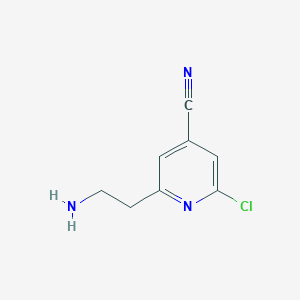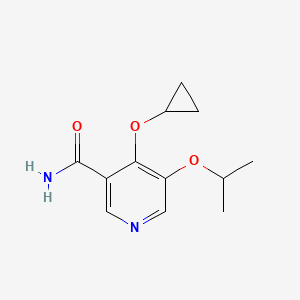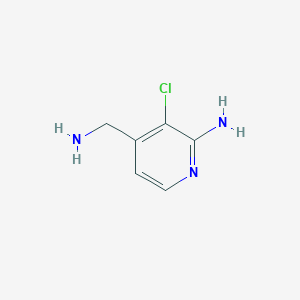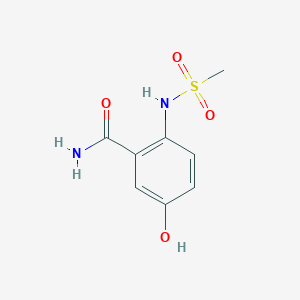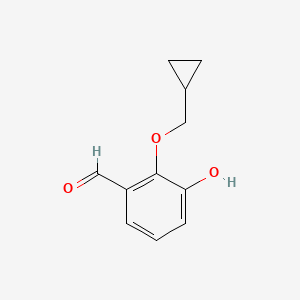
2-(Cyclopropylmethoxy)-3-hydroxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopropylmethoxy)-3-hydroxybenzaldehyde: is an organic compound that features a benzaldehyde core substituted with a cyclopropylmethoxy group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-3-hydroxybenzaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction . This reaction typically uses a boronic acid derivative and a halogenated benzaldehyde under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out at elevated temperatures, typically around 80-100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow reactors . The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The choice of reagents and catalysts is optimized to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclopropylmethoxy)-3-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(Cyclopropylmethoxy)-3-hydroxybenzoic acid.
Reduction: 2-(Cyclopropylmethoxy)-3-hydroxybenzyl alcohol.
Substitution: 2-(Cyclopropylmethoxy)-3-alkoxybenzaldehyde.
Wissenschaftliche Forschungsanwendungen
2-(Cyclopropylmethoxy)-3-hydroxybenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, potentially leading to the development of new therapeutic agents.
Material Science: The compound’s unique structural features make it suitable for the design of novel materials with specific functionalities, such as sensors and optoelectronic devices.
Biological Studies: It is used in studies investigating the interaction of small molecules with biological targets, aiding in the understanding of molecular mechanisms and pathways.
Wirkmechanismus
The mechanism of action of 2-(Cyclopropylmethoxy)-3-hydroxybenzaldehyde involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function. These interactions can modulate enzymatic activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Cyclopropylmethoxy)phenylboronic acid
- 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid
- 4-(2-(Cyclopropylmethoxy)ethyl)phenol
Uniqueness
2-(Cyclopropylmethoxy)-3-hydroxybenzaldehyde is unique due to the presence of both a hydroxyl group and a cyclopropylmethoxy group on the benzaldehyde core. This combination of functional groups imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
1243373-61-6 |
|---|---|
Molekularformel |
C11H12O3 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
2-(cyclopropylmethoxy)-3-hydroxybenzaldehyde |
InChI |
InChI=1S/C11H12O3/c12-6-9-2-1-3-10(13)11(9)14-7-8-4-5-8/h1-3,6,8,13H,4-5,7H2 |
InChI-Schlüssel |
QKPUBNIVVCCTNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1COC2=C(C=CC=C2O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


